molecular formula C18H26N2O6S B2552279 4-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one CAS No. 1798679-27-2

4-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one

Cat. No.: B2552279
CAS No.: 1798679-27-2
M. Wt: 398.47
InChI Key: IJGZRQXZJAOYHF-UHFFFAOYSA-N
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Description

4-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyranone ring with piperidine moieties, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one typically involves multiple steps, including the formation of the piperidine rings and their subsequent attachment to the pyranone core. Common synthetic routes may involve:

    Formation of Piperidine Rings: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment to Pyranone Core: The piperidine rings are then attached to the pyranone core through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one
  • **1-(1-methylsulfonyl)piperidin-4-yl)methanol

Uniqueness

4-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}-6-methyl-2H-pyran-2-one is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

6-methyl-4-[1-(1-methylsulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxypyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O6S/c1-13-11-16(12-17(21)25-13)26-15-5-7-19(8-6-15)18(22)14-3-9-20(10-4-14)27(2,23)24/h11-12,14-15H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGZRQXZJAOYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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